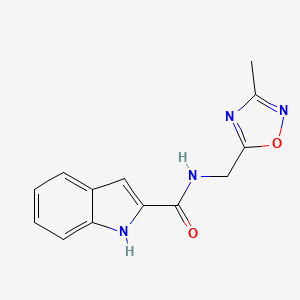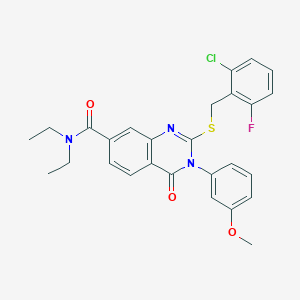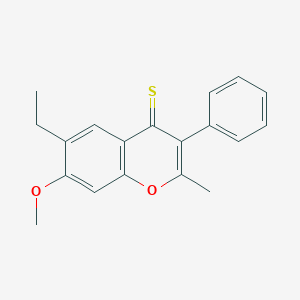
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a hybrid molecule that incorporates both indole and oxadiazole moieties. Indole is a fundamental scaffold in medicinal chemistry, often associated with biological activity, while oxadiazoles are heterocyclic compounds known for their diverse pharmacological properties. The combination of these two structures could potentially lead to compounds with significant therapeutic potential.
Synthesis Analysis
The synthesis of related indole-oxadiazole hybrids typically involves multi-step reactions. For instance, a study describes the transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, culminating in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of oxadiazole rings followed by coupling with indole derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is typically confirmed using spectroscopic methods such as IR and NMR spectroscopy, and sometimes by X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of oxadiazoles can also lead to molecular rearrangements under certain conditions, such as pyrolysis, which can result in a variety of decomposition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-oxadiazole hybrids are influenced by the nature of the substituents and the molecular structure. These properties are crucial for the biological activity and pharmacokinetic profile of the compounds. For example, the introduction of different substituents can significantly affect the solubility, stability, and binding affinity of the molecules to biological targets . Additionally, the presence of the oxadiazole ring can confer antimicrobial properties, as seen in some N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
Compounds with the indole moiety, including those structurally related to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their biological activities. Saundane and Mathada (2015) explored the synthesis and characterization of Schiff bases containing the indole moiety and their derivatives, demonstrating significant antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and antioxidants (Saundane & Mathada, 2015).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory potential of indole-based compounds is notable, particularly in the context of therapeutic applications. Nazir et al. (2018) conducted a study on novel indole-based hybrid oxadiazole scaffolds with substituted-phenylbutanamides, revealing potent inhibitory activity against the urease enzyme. This suggests a pathway for developing new therapeutic agents targeting various diseases (Nazir et al., 2018).
Photophysical Properties and Sensing Applications
The photophysical properties of indole derivatives, including those similar to this compound, have been investigated for potential applications in sensing and molecular probes. Pereira et al. (2010) synthesized new fluorescent indole derivatives from β-brominated dehydroamino acids, noting their high fluorescence quantum yields and solvent sensitivity. This indicates their utility as fluorescent probes, particularly for anion detection, showcasing the versatility of indole-based compounds in sensor technology (Pereira et al., 2010).
Antiproliferative and Anti-inflammatory Agents
The search for novel antiproliferative and anti-inflammatory agents has led to the exploration of indole-oxadiazole compounds. Rapolu et al. (2013) synthesized and screened a series of novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, demonstrating their potential as antiproliferative and anti-inflammatory agents. This research underscores the therapeutic potential of indole-oxadiazole compounds in treating inflammation and cancer (Rapolu & Alla, 2013).
Mecanismo De Acción
Target of Action
The compound N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to bacterial, fungal, and nematode metabolism or growth.
Pharmacokinetics
1,2,4-oxadiazole ring is known to act as an amide-like linker with a suitable admet profile
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-15-12(19-17-8)7-14-13(18)11-6-9-4-2-3-5-10(9)16-11/h2-6,16H,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIBTAGYMCYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)


![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)